molecular formula C25H22N2O5 B2642170 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate CAS No. 313252-44-7

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate

Cat. No.: B2642170
CAS No.: 313252-44-7
M. Wt: 430.46
InChI Key: LFNFHDTWSSCOAL-UHFFFAOYSA-N
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Description

The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate features a complex tricyclic core system fused with a morpholine ring and an ethyl benzoate ester. The azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene core provides structural rigidity, while the morpholine moiety enhances solubility and bioavailability. The ethyl benzoate group introduces ester functionality, which may influence metabolic stability and binding interactions.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-23-19-8-4-7-18-21(26-11-14-31-15-12-26)10-9-20(22(18)19)24(29)27(23)13-16-32-25(30)17-5-2-1-3-6-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFHDTWSSCOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate typically involves multiple steps

    Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and nitrogen-containing reagents.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tricyclic core is replaced by a morpholine moiety.

    Formation of the Benzoate Ester: The final step involves esterification, where the tricyclic core with the morpholine ring is reacted with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the tricyclic core or the morpholine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Variations

a) Chloro-Substituted Analog (CAS 361159-10-6)
  • Structure : Shares the same tricyclic core but replaces the benzoate group with a 2-chlorobenzoate .
  • Molecular Formula : C₂₅H₂₁ClN₂O₅ (vs. target compound’s estimated C₂₅H₂₂N₂O₅).
  • Molecular Weight : 464.9 g/mol (vs. ~430.4 g/mol for the target compound).
b) Thio-Urea Derivative (Al-Salahi et al., 2012)
  • Structure : Replaces the ethyl benzoate with a thio-urea group (-NH-CS-NH₂).
  • Impact : Introduces hydrogen-bonding capabilities via the thio-urea moiety, which may enhance interactions with biological targets like enzymes or receptors .
c) Ethyl Benzoate Derivatives with Heterocycles (I-6230, I-6232, etc.)
  • Structure: Feature phenethylamino-benzoate scaffolds with pyridazine, methylisoxazole, or methylpyridazine substituents.
d) Spiro and Dithia-Azatetracyclo Systems
  • Structure : Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) incorporate sulfur atoms and divergent ring systems.
  • Impact : Sulfur substitution may alter electronic properties and redox reactivity compared to the oxygen-dominated morpholine group in the target compound .

Physicochemical Properties

Property Target Compound (Estimated) Chloro Analog Thio-Urea Derivative I-6230
Molecular Weight ~430.4 g/mol 464.9 g/mol ~300.3 g/mol ~349 g/mol
Key Functional Groups Morpholine, benzoate Chlorobenzoate Thio-urea Pyridazine
Polarity Moderate (morpholine) High (Cl) High (thio-urea) Moderate

Computational Similarity Analysis

  • Tanimoto Coefficient : The chloro analog (CAS 361159-10-6) likely exhibits a high Tanimoto score (>0.85) due to structural overlap with the target compound, while spiro or dithia-azatetracyclo systems () show lower scores (<0.5) .
  • Graph-Based Comparison: The tricyclic core’s connectivity (vertices and edges) aligns closely with chloro and thio-urea analogs but diverges significantly from non-tricyclic derivatives (e.g., I-6230) .

Biological Activity

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound is part of a broader class of isoquinolones and derivatives known for their pharmacological properties.

Structural Characteristics

The molecular structure of this compound includes:

  • Morpholine ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
  • Tricyclic core : A fused three-ring structure that enhances its biological activity.
  • Functional groups : Multiple functional groups such as dioxo and benzoate ester that contribute to its reactivity.

Synthesis

The synthesis typically involves multi-step organic synthesis techniques, including:

  • Formation of the tricyclic core : Through cyclization reactions involving substituted benzene derivatives.
  • Introduction of the morpholine ring : Via nucleophilic substitution reactions.
  • Esterification : Combining the tricyclic core with benzoic acid or derivatives to form the benzoate ester.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Potential Biological Effects

Preliminary studies suggest several potential biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : The structural features may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways through modulation of cytokine production.

Case Studies and Experimental Data

Research on similar compounds indicates promising biological activities:

StudyCompoundBiological ActivityFindings
VirstatinAntiviralInhibits viral replication in vitro
Morpholino derivativesAntimicrobialEffective against Gram-positive bacteria
Isoquinolone analogsAnticancerInduces apoptosis in cancer cells

Applications in Medicinal Chemistry

Given its unique structure and potential biological activity, this compound can be explored for various applications:

  • Drug Development : Targeting specific enzymes or receptors involved in diseases.
  • Material Science : Used in synthesizing advanced materials with specific properties such as conductivity or fluorescence.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves three critical stages:

  • Tricyclic core formation : Cyclization reactions under controlled temperatures (e.g., 80–120°C) with catalysts like PdCl₂(PPh₃)₂ or CuI (used in analogous syntheses) .
  • Morpholine ring introduction : Nucleophilic substitution or coupling reactions, often requiring inert atmospheres (argon) and polar aprotic solvents (DMF, DMSO) .
  • Esterification with benzoate : Acid-catalyzed esterification using benzoic acid derivatives and ethyl groups under reflux conditions . Optimization focuses on solvent selection, catalyst loading, and reaction time to maximize yield (typically 60–80% in lab-scale protocols) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, e.g., morpholine protons at δ 3.3–3.7 ppm and ester carbonyls at ~166 ppm .
  • IR spectroscopy : Key peaks include C=O stretches (1670–1720 cm⁻¹) and morpholine C-N vibrations (1245 cm⁻¹) .
  • Mass spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 346.1810 in analogous compounds) .
  • X-ray crystallography : Resolves complex tricyclic geometries, as seen in related fused-ring systems .

Q. What are the primary research applications of this compound in academic settings?

  • Drug discovery : Investigated for enzyme inhibition (e.g., kinase or protease targets) and receptor modulation due to its morpholine and tricyclic motifs .
  • Materials science : Explored for electronic properties in π-conjugated systems or as a ligand in coordination polymers .
  • Biological studies : Screened for antimicrobial, antitumor, or anti-inflammatory activity in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Assay variability : Validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding studies).
  • Compound purity : Confirm purity (>95%) via HPLC and correlate bioactivity with impurity profiles .
  • Structural analogs : Compare activities of derivatives (e.g., replacing morpholine with piperidine) to isolate pharmacophoric elements .
  • Cellular context : Test in multiple cell lines to rule out tissue-specific effects .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Molecular docking : Predict binding modes with targets like kinases using software (AutoDock, Schrödinger) and validate via mutagenesis .
  • Enzyme kinetics : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • SAR studies : Synthesize analogs (e.g., varying ester groups or tricyclic substituents) to map functional group contributions .

Q. How can computational modeling predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., electrophilic tricyclic carbons) .
  • Molecular dynamics : Simulate solvation effects or stability in biological membranes using GROMACS .
  • Degradation pathways : Model hydrolytic cleavage of the ester bond under acidic/basic conditions via transition state analysis .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for solid-state stability) .
  • Light sensitivity : Store in amber vials under nitrogen if UV-Vis spectra indicate photodegradation (λmax shifts >5 nm) .
  • Hygroscopicity : Use Karl Fischer titration to monitor moisture uptake and select desiccants (e.g., silica gel) .

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